Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an oxindole core with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the reaction of isatin with a suitable piperidine derivative under specific conditions. The reaction is often catalyzed by a chiral base organocatalyst, which helps in achieving the desired enantioselectivity . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis . The compound’s spirocyclic structure allows it to fit into the binding pockets of these enzymes, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-quinazoline]-2,4’-dione: Another spirocyclic compound with similar structural features.
2-oxospiro[indole-3,4’-dihydropyridine]: Shares the oxindole core and spirocyclic structure.
Uniqueness
Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the bromine atom and the benzyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19BrN2O3 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
benzyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3/c21-15-6-7-16-17(12-15)22-18(24)20(16)8-10-23(11-9-20)19(25)26-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,24) |
InChI Key |
IDCUFQHHKWMRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C=C(C=C3)Br)NC2=O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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